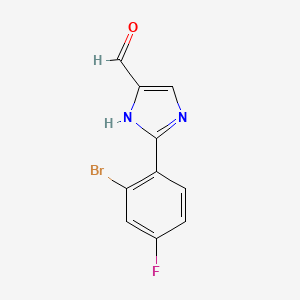
1-Ethylcyclopentyl 4-vinylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethylcyclopentyl 4-vinylbenzoate is an organic compound with the molecular formula C16H20O2. It is also known by its systematic name, benzoic acid, 4-ethenyl-, 1-ethylcyclopentyl ester. This compound is characterized by the presence of a vinyl group attached to the benzene ring and an ethylcyclopentyl ester group. It is used in various chemical and industrial applications due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Ethylcyclopentyl 4-vinylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-vinylbenzoic acid with 1-ethylcyclopentanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
1-Ethylcyclopentyl 4-vinylbenzoate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Halogenated derivatives or hydroborated products.
Aplicaciones Científicas De Investigación
1-Ethylcyclopentyl 4-vinylbenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of 1-ethylcyclopentyl 4-vinylbenzoate involves its interaction with specific molecular targets and pathways. The vinyl group allows for various chemical modifications, enabling the compound to participate in diverse chemical reactions. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methylcyclopentyl 4-vinylbenzoate
- 1-Cyclopentyl 4-vinylbenzoate
- 4-Vinylbenzoic acid 1-ethylcyclopentyl ester
Uniqueness
1-Ethylcyclopentyl 4-vinylbenzoate is unique due to the presence of both the ethylcyclopentyl and vinyl groups, which confer distinct chemical reactivity and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C16H20O2 |
|---|---|
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
(1-ethylcyclopentyl) 4-ethenylbenzoate |
InChI |
InChI=1S/C16H20O2/c1-3-13-7-9-14(10-8-13)15(17)18-16(4-2)11-5-6-12-16/h3,7-10H,1,4-6,11-12H2,2H3 |
Clave InChI |
AHPPTWYGFXFWTJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCCC1)OC(=O)C2=CC=C(C=C2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B13684548.png)







![6-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13684574.png)



![(E)-N-[2-Cyclopropyl-3-(dimethylamino)allylidene]-N-methylmethanaminium Hexafluorophosphate(V)](/img/structure/B13684594.png)

